molecular formula C9H10N2O4 B306711 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B306711
M. Wt: 210.19 g/mol
InChI Key: AEEQXMITSLJBQD-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, also known as HOCDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism. In Alzheimer's disease research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to reduce amyloid beta accumulation by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid beta.
Biochemical and Physiological Effects:
2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to have various biochemical and physiological effects. In cancer research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to reduce tumor growth and angiogenesis. In diabetes research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its potential therapeutic applications in various diseases. 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide research. One direction is to further investigate its mechanism of action in various diseases. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to evaluate its safety and efficacy in human clinical trials. Overall, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has shown promising potential as a therapeutic agent in various diseases, and further research is warranted.

Synthesis Methods

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can be synthesized by the reaction of 2-hydroxyacetohydrazide and 3-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid that can be recrystallized from ethanol to obtain pure 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide.

Scientific Research Applications

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function.

properties

Product Name

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-hydroxy-N//'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)8(14)3-6/h1-4,10,12,14H,5H2,(H,11,15)/b6-4+

InChI Key

AEEQXMITSLJBQD-GQCTYLIASA-N

Isomeric SMILES

C\1=CC(=O)C(=C/C1=C/NNC(=O)CO)O

SMILES

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

Canonical SMILES

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

Origin of Product

United States

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